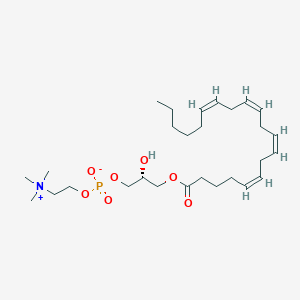
(S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide
Übersicht
Beschreibung
TTA-P2 ist eine hochreine, synthetische und biologisch aktive Verbindung, die als Blocker von T-Typ-Kalziumkanälen wirkt. Diese Kanäle sind an verschiedenen physiologischen Prozessen beteiligt, darunter neuronale Erregbarkeit, Hormonsekretion und Neurotransmitterfreisetzung. TTA-P2 ist besonders für seine Fähigkeit bekannt, T-Typ-Kalziumströme reversibel zu hemmen, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Herstellungsmethoden
TTA-P2 ist ein Derivat von 4-Aminomethyl-4-fluorpiperidin. Die Synthese von TTA-P2 umfasst mehrere Schritte, beginnend mit der Herstellung des 4-Aminomethyl-4-fluorpiperidin-Kerns. Dieser Kern wird dann durch eine Reihe von chemischen Reaktionen modifiziert, um die endgültige Verbindung zu erzeugen. Die spezifischen synthetischen Routen und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben .
Wissenschaftliche Forschungsanwendungen
TTA-P2 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. Es wird häufig in der Untersuchung von T-Typ-Kalziumkanälen verwendet, die wichtige Rollen im zirkadianen Zyklus, im Herz-Kreislauf-System und in der neuronalen Erregbarkeit spielen. TTA-P2 wurde verwendet, um die Rolle dieser Kanäle bei verschiedenen physiologischen und pathologischen Zuständen zu untersuchen, darunter Epilepsie, Bluthochdruck, chronische Schmerzen und neuropathische Schmerzen. Zusätzlich wurde TTA-P2 verwendet, um die Auswirkungen der Kalziumkanalhemmung auf die Hormonsekretion und die Neurotransmitterfreisetzung zu untersuchen .
Wirkmechanismus
Der Wirkmechanismus von TTA-P2 beinhaltet seine Bindung an T-Typ-Kalziumkanäle, insbesondere die CaV3.2-Isoform. Durch die Bindung an diese Kanäle hemmt TTA-P2 Kalziumströme, wodurch die neuronale Erregbarkeit und die Hormonsekretion reduziert werden. Die Fähigkeit der Verbindung, T-Typ-Kanäle in ihren inaktivierten Zuständen zu stabilisieren, ist der Schlüssel zu ihrer Funktion. Es wurde gezeigt, dass diese Hemmung von Kalziumströmen erhebliche Auswirkungen auf verschiedene physiologische Prozesse hat, darunter die Modulation von Schmerzbahnen und die Regulation der Hormonsekretion .
Wirkmechanismus
Target of Action
TTA-P2, also known as (S)-3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl)-4-fluoropiperidin-4-yl)methyl)benzamide, is a potent inhibitor of T-Type calcium channels . These channels are key players in many physiological and pathological states, including sleep, nociception, and epilepsy . They contribute to the excitability of neurons all along the ascending and descending pain pathways, within primary afferent neurons, spinal dorsal horn neurons, and within pain-processing neurons in the midbrain and cortex .
Mode of Action
TTA-P2 exerts a specific, potent, and reversible inhibition of T-type Ca2+ currents of thalamocortical and reticular thalamic neurons . It blocks T-type currents with an IC50 of 100 nM and stabilizes the channel in the inactive state .
Biochemical Pathways
T-type calcium channels play a crucial role in regulating neuronal excitability. They allow for brief, but substantial increases in calcium concentration upon membrane depolarization . This can contribute to discrete compartmental calcium events and thus shape the communication and excitability of neurons . TTA-P2, by blocking these channels, can influence these calcium-dependent processes and downstream signaling pathways .
Result of Action
The inhibition of T-type Ca2+ currents by TTA-P2 leads to significant physiological effects. For instance, it abolishes the low-threshold Ca2+ potential (LTCP)-dependent high-frequency burst firing of thalamic neurons, whereas tonic firing remains unaltered . This demonstrates the compound’s specific action on T-type Ca2+ channels and its potential impact on neuronal excitability and related functions.
Action Environment
The action of TTA-P2 can be influenced by the environment in which it is administered. For example, in a study using WAG/Rij rats, a genetic model of absence epilepsy, the duration of efficacy of TTA-P2 was prolonged when co-administered with other compounds . This suggests that the presence of other substances can influence the action, efficacy, and stability of TTA-P2.
Vorbereitungsmethoden
TTA-P2 is a derivative of 4-aminomethyl-4-fluoropiperidine. The synthesis of TTA-P2 involves several steps, starting with the preparation of the 4-aminomethyl-4-fluoropiperidine core. This core is then modified through a series of chemical reactions to produce the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
TTA-P2 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit Kalziumkanälen betreffen. Es ist bekannt, dass es T-Typ-Kalziumströme stark und reversibel blockiert. Die Verbindung stabilisiert T-Typ-Kanäle in ihren inaktivierten Zuständen, was für ihre Funktion als Kalziumkanalblocker entscheidend ist. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen spezifische Spannungsschritte und die Anwendung von TTA-P2 in Mikromolarkonzentrationen .
Vergleich Mit ähnlichen Verbindungen
TTA-P2 ist einzigartig in seiner Spezifität und Potenz als T-Typ-Kalziumkanalblocker. Ähnliche Verbindungen umfassen TTA-A2 und Z944, die beide auch T-Typ-Kalziumkanäle anvisieren. TTA-P2 zeichnet sich durch seine hohe Selektivität für die CaV3.2-Isoform und seine Fähigkeit aus, das zentrale Nervensystem effektiv zu durchdringen. Andere Verbindungen, die T-Typ-Kalziumkanäle anvisieren, umfassen Ethosuximid, Mibefradil, Valproat und Zonisamid. Diese Verbindungen unterscheiden sich in ihrer Selektivität und Potenz, aber TTA-P2 bleibt ein wertvolles Werkzeug für seine spezifische und potente Hemmung von T-Typ-Kalziumströmen .
Eigenschaften
IUPAC Name |
3,5-dichloro-N-[[1-[[(4S)-2,2-dimethyloxan-4-yl]methyl]-4-fluoropiperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNDOKIVCXTFHJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647837 | |
| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072018-68-8 | |
| Record name | 3,5-Dichloro-N-[(1-{[(4S)-2,2-dimethyloxan-4-yl]methyl}-4-fluoropiperidin-4-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)




![[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1265213.png)
![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)




![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)
